molecular formula C15H19N3O3 B2390034 2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-38-8

2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2390034
CAS No.: 886913-38-8
M. Wt: 289.335
InChI Key: SQWQXEVNFBHDDN-UHFFFAOYSA-N
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Description

“2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that has been synthesized as part of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids . The aim of this synthesis was to establish a structure-analgesic activity relationship .


Synthesis Analysis

The synthesis of this compound involved the use of ethyl esters (I) of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids (IIa-l) . It was noted that in contrast to 4-hydroxyquinolin-2-one analogs, which are easily amidated without any problems, pyrido[1,2-a]pyrimidine esters (I) can form quite stable adducts with primary amines at a ratio of 1:1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of stable adducts with primary amines at a ratio of 1:1 . This results in bound amine in equimolar quantity and significantly decreases the acylating capacity of their ethoxycarbonyl groups .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrido[1,2-a]pyrimidine derivatives have been explored for their potential in medicinal chemistry, especially in the development of analgesic and anti-inflammatory agents. For instance, modifications in the pyridine moiety of the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule have been studied to enhance their analgesic properties. The synthesis involved reaction of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, showing that specific modifications can increase biological activity, particularly for para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antimicrobial and Antifungal Applications

Some derivatives have demonstrated significant antimicrobial and antifungal activities, making them potential candidates for the development of new therapeutic agents. For example, pyrido[2,3-d]pyrimidine derivatives synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide showed notable antifungal activities, suggesting their potential utility in addressing fungal infections (Hanafy, 2011).

Diuretic Properties

The diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid have been investigated, showing a relationship between structure and biological activity. This research contributes to understanding how chemical modifications can influence the diuretic effects of these compounds, potentially leading to new therapeutic agents for treating conditions requiring diuresis (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).

Antiviral and HIV Research

Pyrido[1,2-a]pyrimidine derivatives have also been explored for their potential as HIV-1 integrase inhibitors. An efficient synthesis of methyl 9-amino-3-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylate, a late-stage intermediate for a new class of HIV-1 integrase inhibitors, underscores the potential of these compounds in antiviral research, particularly targeting HIV (Kinzel, Monteagudo, Muraglia, Orvieto, Pescatore, Ferreira, Rowley, & Summa, 2007).

DNA Interaction Studies

Research on compounds like 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride has provided insights into how these molecules interact with DNA. Such studies are crucial for understanding the molecular mechanisms of potential therapeutic agents and their interactions with biological macromolecules (Zhang, Huang, Cai, Xu, & Sun, 2013).

Future Directions

The synthesis of this compound was part of an expanded search for novel effective and safe substances for controlling pain . Future studies may focus on finding structure-biological activity patterns important for the development of new drugs .

Properties

IUPAC Name

2-hydroxy-9-methyl-N-(3-methylbutyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9(2)6-7-16-13(19)11-14(20)17-12-10(3)5-4-8-18(12)15(11)21/h4-5,8-9,20H,6-7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQXEVNFBHDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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